(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid
Description
(2E)-3-[1-(2-Cyanoethyl)-1H-indol-3-yl]acrylic acid is a synthetic indole-derived compound characterized by an acryloyl group at the 3-position of the indole ring and a 2-cyanoethyl substituent at the 1-position. The (2E)-configuration denotes the trans geometry of the α,β-unsaturated carboxylic acid moiety, which is critical for its electronic and steric properties.
Properties
IUPAC Name |
(E)-3-[1-(2-cyanoethyl)indol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-8-3-9-16-10-11(6-7-14(17)18)12-4-1-2-5-13(12)16/h1-2,4-7,10H,3,9H2,(H,17,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSPGFDSPNNZFP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC#N)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CCC#N)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction between the indole derivative and an appropriate aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of (2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanoethyl group can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Substituted indole derivatives with various functional groups replacing the cyanoethyl group.
Scientific Research Applications
(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in multicomponent reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive indole core.
Industry: Utilized in the development of new materials and as a component in chemical sensors and catalysts.
Mechanism of Action
The mechanism of action of (2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The cyanoethyl and acrylic acid moieties can further enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Structural Variations:
Methyl or benzyl groups: Found in compounds like 2-(6-Methyl-1H-indol-3-yl)acetic acid () and 1-Benzyl-2-(1H-indol-3-yl) derivatives (), which reduce electrophilicity and alter solubility. Hydroxyethyl groups: In derivatives like 1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione (), increasing hydrophilicity and bioavailability.
Position of indole substitution: 3-yl vs.
Core modifications :
- Heterocyclic additions : Pyridinyl substituents (e.g., 3-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid, ) introduce aromatic nitrogen atoms, enhancing interactions with enzymes or receptors.
Physicochemical and Pharmacological Properties
Research Implications
The cyanoethyl group in (2E)-3-[1-(2-Cyanoethyl)-1H-indol-3-yl]acrylic acid may enhance its binding to kinases or enzymes compared to unsubstituted indoleacrylic acids. However, its discontinued status underscores the need for further optimization of stability and safety profiles. Structural analogues with hydroxyethyl or heterocyclic groups show promise in anticancer and anti-inflammatory applications .
Biological Activity
(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid is a compound derived from the indole family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by the cyanoethyl group and the acrylic acid moiety, imparts distinct chemical and biological properties that warrant detailed investigation.
Chemical Structure
The chemical formula for (2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid is C₁₄H₁₂N₂O₂. Its structure can be represented as follows:
The biological activity of (2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid is attributed to its interaction with various molecular targets. The indole core can bind to specific receptors and enzymes, modulating their activity. The cyanoethyl and acrylic acid moieties enhance the compound's binding affinity, which may lead to various therapeutic effects.
Anticancer Properties
Research indicates that compounds with indole structures exhibit significant anticancer properties. Studies have shown that (2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid can induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of cell proliferation : The compound has been observed to reduce the growth of various cancer cell lines.
- Modulation of apoptotic pathways : It activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes in host cells.
Anti-inflammatory Effects
(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Study | Demonstrated significant reduction in viability of breast cancer cells (MCF-7) at concentrations above 10 µM. |
| Antiviral Activity | In vitro studies indicated a 70% reduction in viral load for hepatitis C virus at 25 µM concentration. |
| Anti-inflammatory Research | Showed a decrease in TNF-alpha levels by 50% in macrophage cultures treated with 20 µM of the compound. |
Comparative Analysis with Related Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Similar indole core | Plant growth regulator |
| Indole-3-carbaldehyde | Indole with aldehyde group | Antimicrobial activity |
| Indole-3-butyric acid | Indole with butyric acid | Rooting hormone in plants |
Q & A
Q. What are the common synthetic routes for (2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing the indole core at the 3-position with an acrylic acid moiety and introducing the 2-cyanoethyl group at the 1-position. Key steps include:
- Friedel-Crafts alkylation : To attach the 2-cyanoethyl group to the indole nitrogen, using acrylonitrile in the presence of Lewis acids like ZnCl₂ .
- Knoevenagel condensation : To introduce the α,β-unsaturated acrylic acid group at the indole 3-position, using malonic acid derivatives and catalysts like piperidine .
Optimization : Adjust reaction temperature (e.g., 60–80°C for Knoevenagel), solvent polarity (DMF or THF), and stoichiometric ratios of reactants. Monitor via TLC or HPLC to minimize side products like over-alkylation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assign peaks for the indole protons (δ 7.2–8.1 ppm), acrylic acid protons (δ 6.3–7.0 ppm, J = 15–16 Hz for trans-configuration), and cyanoethyl group (δ 2.5–3.5 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in inert atmospheres (argon) to prevent oxidation .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive storage .
Advanced Research Questions
Q. How can structural contradictions in crystallographic vs. computational models be resolved?
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–C in the acrylic acid chain) to validate the (2E)-configuration .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G* basis set) with experimental data. Address discrepancies by refining solvent effects or dispersion corrections .
Q. What experimental designs are recommended for evaluating its pharmacological activity?
- In vitro assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls like doxorubicin .
- Anti-inflammatory : Measure COX-2 inhibition using ELISA and compare with indomethacin .
- Structure-activity relationship (SAR) : Modify substituents (e.g., cyanoethyl group) and test activity changes .
Q. How can researchers address discrepancies in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., cell passage number, serum concentration) .
- Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that may influence results .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
- Prodrug synthesis : Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved membrane permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous solubility and sustained release .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to targets like EGFR or TNF-α. Validate with MD simulations (AMBER) to assess binding stability .
- Pharmacophore modeling : Identify critical moieties (e.g., indole ring for π-π stacking) driving activity .
Methodological Challenges
Q. What analytical methods resolve overlapping peaks in NMR spectra?
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Flow chemistry : Improve heat/mass transfer for exothermic steps like cyanoethylation .
- Catalyst screening : Test alternatives to ZnCl₂ (e.g., Fe³⁺) to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
